molecular formula C17H20N2OS2 B6008470 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6008470
M. Wt: 332.5 g/mol
InChI Key: VIZOVBRKKCXFMJ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as MPTP, is a thiazolidine compound that has been extensively studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and has been shown to cause Parkinson's disease-like symptoms in humans and animals.

Mechanism of Action

5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one acts as a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain and ATP synthesis. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, which can cause oxidative stress and mitochondrial dysfunction. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is also converted to MPP+ by MAO-B, which accumulates in dopaminergic neurons and causes oxidative stress and neurotoxicity.
Biochemical and Physiological Effects:
5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced Parkinson's disease models exhibit biochemical and physiological changes similar to those observed in human patients, including a decrease in dopamine levels, an increase in oxidative stress, and neuroinflammation. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to cause mitochondrial dysfunction, autophagy dysfunction, and apoptosis in dopaminergic neurons.

Advantages and Limitations for Lab Experiments

5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced Parkinson's disease models have several advantages for lab experiments, including their reproducibility, simplicity, and cost-effectiveness. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced models also exhibit a selective loss of dopaminergic neurons, which closely mimics the pathology of Parkinson's disease. However, 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced models also have several limitations, including their acute nature, which does not fully capture the chronic and progressive nature of Parkinson's disease. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced models also do not fully capture the non-motor symptoms of Parkinson's disease.

Future Directions

Future research on 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one should focus on developing more chronic and progressive models of Parkinson's disease, which more closely mimic the disease's pathology. Future research should also investigate the non-motor symptoms of Parkinson's disease and the potential role of 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one in their development. Additionally, future research should investigate the potential therapeutic applications of 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one and its derivatives in the treatment of Parkinson's disease and other neurodegenerative disorders.

Synthesis Methods

5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the condensation of 3-methylbenzaldehyde with 1-piperidinemethanethiol, followed by the reaction of the resulting Schiff base with Lawesson's reagent. The final step involves the oxidation of the thioxo group to form the thiazolidine ring. The yield of 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one can be improved by optimizing the reaction conditions and using high-quality reagents.

Scientific Research Applications

5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been widely used as a research tool to study the pathogenesis of Parkinson's disease. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is converted to MPP+ (1-methyl-4-phenylpyridinium ion) by monoamine oxidase B (MAO-B) in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels, resulting in Parkinson's disease-like symptoms. 5-(3-methylbenzylidene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one-induced Parkinson's disease models have been used to study the underlying mechanisms of the disease and to test potential treatments.

properties

IUPAC Name

(5E)-5-[(3-methylphenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c1-13-6-5-7-14(10-13)11-15-16(20)19(17(21)22-15)12-18-8-3-2-4-9-18/h5-7,10-11H,2-4,8-9,12H2,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZOVBRKKCXFMJ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.